
3-Fluoro-4-morpholinoaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-morpholinoaniline dihydrochloride is a chemical compound with the molecular formula C10H13FN2O2. It is a derivative of aniline, where a fluorine atom is attached to the benzene ring at the 3-position, and a morpholine group is attached at the 4-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-morpholinoaniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-fluoro-4-aminobenzene.
Morpholino Group Introduction: The amine group is reacted with morpholine to form 3-fluoro-4-morpholinoaniline.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-Fluoro-4-morpholinoaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron powder, hydrogen gas, and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, and halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction Products: Amines and amides.
Substitution Products: Various substituted anilines and benzene derivatives.
科学的研究の応用
3-Fluoro-4-morpholinoaniline dihydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-Fluoro-4-morpholinoaniline dihydrochloride is similar to other fluorinated aniline derivatives, such as 2-fluoro-4-morpholinoaniline dihydrochloride and 4-fluoro-3-morpholinoaniline dihydrochloride. These compounds share structural similarities but differ in the position of the fluorine atom, which can lead to variations in their chemical properties and biological activities.
類似化合物との比較
2-Fluoro-4-morpholinoaniline dihydrochloride
4-Fluoro-3-morpholinoaniline dihydrochloride
3-Fluoro-4-aminobenzene
4-Fluoro-3-aminobenzene
特性
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTZNRSWUIGIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7855656.png)
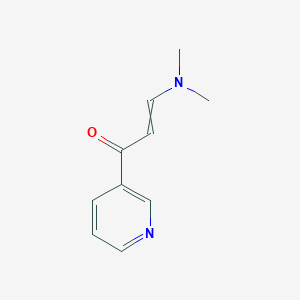
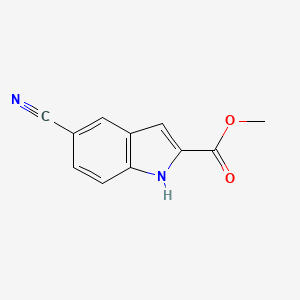
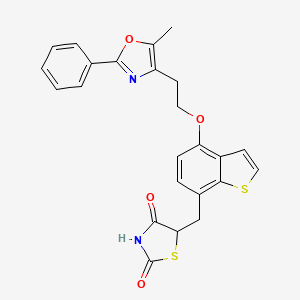
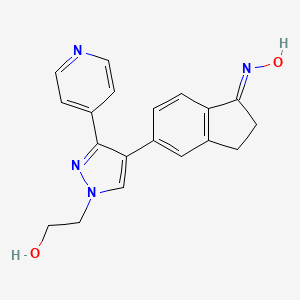
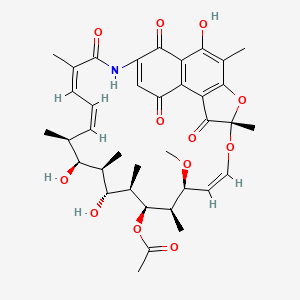
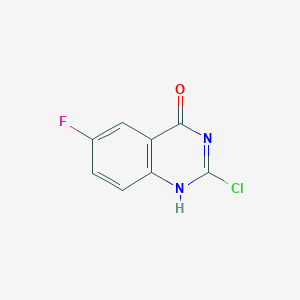
![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B7855719.png)
![8-methyl-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7855723.png)
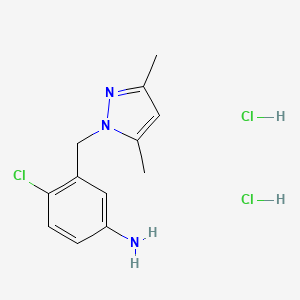
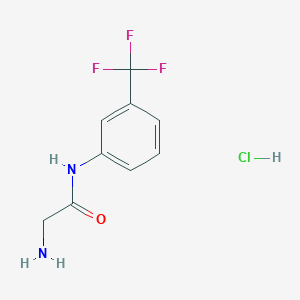
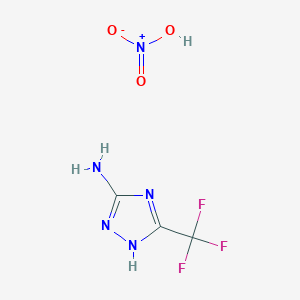
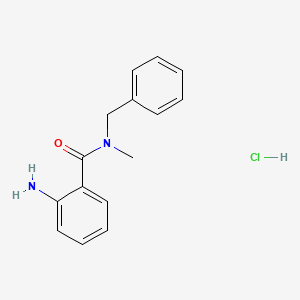
![[4-(Benzyloxy)phenyl]methanaminium chloride](/img/structure/B7855772.png)
